tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13(4)5-7-6-16-8(11)12-7/h6H,5H2,1-4H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFVHDIDPFSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CSC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-1,3-thiazole with tert-butyl chloroformate and N-methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used as an intermediate in the synthesis of more complex pharmaceutical molecules. Its thiazole component is significant in developing enzyme inhibitors and receptor agonists, which are crucial in drug discovery .
Case Study:
A study on 2-amino-thiazole derivatives indicated that modifications to the thiazole ring can enhance biological activity against various targets, including antimicrobial and anticancer agents. This highlights the potential of tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate as a scaffold for further drug development .
Compounds similar to this compound have demonstrated significant biological activities, including antimicrobial and anticancer properties. The molecular interactions involving the thiazole ring suggest that this compound could influence enzyme activities or gene expressions relevant to disease mechanisms .
Antimicrobial Studies:
Research has shown that derivatives of thiazole exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Industrial Applications
In addition to its pharmaceutical applications, this compound can also be utilized in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various synthetic pathways in industrial chemistry.
Summary of Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals; potential drug development scaffold |
| Biological Activity | Antimicrobial and anticancer properties; influences enzyme activity |
| Industrial Chemistry | Used in producing agrochemicals; applicable in various synthetic routes |
Mechanism of Action
The mechanism of action of tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation, depending on the specific application .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate
- CAS Number : 2460757-15-5
- Molecular Formula : C₁₀H₁₇N₃O₂S
- Molecular Weight : 243.33 g/mol
- Structure: Features a tert-butyl carbamate group, an N-methyl substituent, and a 2-amino-1,3-thiazole ring. The thiazole’s 4-position is linked to the methyl-carbamate moiety via a methylene bridge.
Key Properties :
- Functional Groups: Tert-butyl carbamate (protecting group), 2-amino-thiazole (heterocyclic aromatic ring), and N-methyl substitution.
- Applications: Likely serves as an intermediate in pharmaceutical synthesis, particularly for antibiotics or kinase inhibitors, due to the bioactive 2-amino-thiazole motif .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with four structurally related molecules from the evidence:
Key Observations :
Heterocyclic Variations : Compounds 7c (from ) incorporate oxadiazole and propanamide groups, significantly increasing molecular weight (375–389 g/mol) and complexity. These additions enhance hydrogen-bonding capacity, which may improve biological target interactions.
Thiadiazole vs.
Carbamothioyl Modification : The compound in introduces a carbamothioyl group on the thiazole ring, which may enhance metal-binding or redox activity compared to the target compound.
Physicochemical and Spectroscopic Properties
- Spectroscopy: IR: Expected peaks for the target compound include N-H stretching (3300–3500 cm⁻¹, 2-amino-thiazole) and C=O stretching (~1700 cm⁻¹, carbamate) . NMR: The tert-butyl group would show a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The thiazole’s protons and carbons would resonate at 6–7 ppm (¹H) and 110–160 ppm (¹³C), respectively .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate, and how are intermediates characterized?
- The compound is synthesized via multi-step protocols involving carbamate protection, nucleophilic substitution, and heterocyclic ring formation. For example, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives are key intermediates, as shown in thiazole-triazole hybrid syntheses . Characterization typically employs -NMR, -NMR, and mass spectrometry to confirm intermediate structures and purity. Reaction optimization (e.g., reflux times, solvent selection) is critical for high yields (>85%) .
Q. Which spectroscopic techniques are essential for verifying the structure of this compound?
- NMR : -NMR identifies methyl groups from the tert-butyl moiety (δ ~1.4 ppm) and aromatic protons from the thiazole ring (δ ~6.5–7.5 ppm). -NMR confirms carbamate carbonyls (δ ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 286.1 for CHNOS) .
- IR Spectroscopy : Stretching vibrations for NH (~3300 cm) and C=O (~1700 cm) confirm functional groups .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid contact with strong acids/oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 provides precise bond lengths/angles. For example, thiazole ring planarity and carbamate torsion angles can be validated against computational models (e.g., DFT). Discrepancies >0.05 Å in bond lengths may indicate experimental vs. theoretical errors .
Q. What strategies optimize reaction yields when synthesizing thiazole-containing carbamates?
- Catalyst Screening : Use DMAP or DIEA to enhance nucleophilic substitution efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates. Refluxing in THF for 60 hours increased coupling yields to >90% in related syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted amines or thiazole precursors .
Q. How do researchers address contradictions between experimental and computational spectral data?
- Cross-Validation : Compare experimental -NMR shifts with DFT-predicted values (using Gaussian or ORCA). Deviations >0.3 ppm may signal incorrect tautomer assignments or solvent effects .
- Dynamic Effects : Variable-temperature NMR can resolve conformational averaging in flexible carbamate groups .
Q. What role does the 2-amino-1,3-thiazole moiety play in biological activity?
- The thiazole ring enhances binding to enzyme active sites (e.g., tyrosinase inhibition) via hydrogen bonding with NH and π-π stacking with aromatic residues. Derivatives with this moiety show IC values <10 μM in enzyme assays . Structural analogs in PubChem demonstrate antimicrobial and anticancer activities, suggesting potential for structure-activity relationship (SAR) studies .
Q. How can molecular visualization tools (e.g., UCSF Chimera) aid in drug design studies?
- Docking Simulations : UCSF Chimera integrates with AutoDock Vina to model ligand-protein interactions. The thiazole-carbamate scaffold can be docked into target proteins (e.g., kinases) to predict binding affinities .
- Electrostatic Mapping : Surface charge analysis identifies regions for chemical modification (e.g., adding electron-withdrawing groups to enhance solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
